Necroptosis-IN-1
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Overview
Description
Necroptosis-IN-1 is a small molecule inhibitor specifically designed to inhibit necroptosis, a form of programmed cell death that is distinct from apoptosis. Necroptosis is mediated by receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL). This compound has shown potential in various therapeutic applications, particularly in diseases where necroptosis plays a critical role, such as neurodegenerative diseases, inflammatory conditions, and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Necroptosis-IN-1 involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Necroptosis-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
Necroptosis-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the mechanisms of necroptosis and to develop new inhibitors.
Biology: Helps in elucidating the role of necroptosis in cellular processes and disease states.
Medicine: Investigated for its therapeutic potential in treating diseases such as neurodegenerative disorders, inflammatory diseases, and cancers.
Mechanism of Action
Necroptosis-IN-1 exerts its effects by specifically inhibiting the activity of RIPK1, a key kinase in the necroptosis pathway. By binding to the hydrophobic pocket of RIPK1, this compound prevents the formation of the necrosome complex, thereby blocking the downstream signaling events that lead to necroptosis. This inhibition helps to reduce inflammation and cell death in various pathological conditions .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: Another well-known inhibitor of necroptosis that also targets RIPK1.
GW806742X: Inhibits both RIPK1 and RIPK3, but has limitations due to toxicity at higher concentrations.
Compound 2: Binds to the ATP pocket of MLKL, inhibiting necroptosis in both murine and human cells
Uniqueness
Necroptosis-IN-1 is unique due to its high specificity for RIPK1 and its ability to effectively inhibit necroptosis without significant off-target effects. This specificity makes it a valuable tool for studying necroptosis and a promising candidate for therapeutic development .
Properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHEBPGIQHYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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